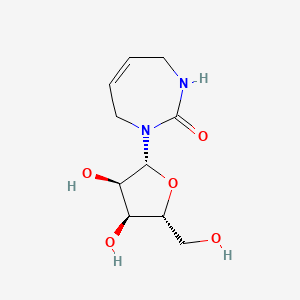

Diazepinone riboside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazepinone riboside, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Cytidine Deaminase

Mechanism of Action:

Diazepinone riboside operates as a tight-binding inhibitor of CDA, with a reported inhibition constant (Ki) of approximately 25 nM, making it significantly more potent than other known inhibitors such as zebularine (dZ) and tetrahydrouridine (THU) . The compound's mechanism does not rely on hydration, which is a common feature among other CDA inhibitors. Instead, it engages in critical interactions at the active site of the enzyme, specifically through π–π interactions with aromatic residues .

Structural Insights:

Recent studies have elucidated the crystal structure of CDA bound to this compound, revealing how the compound's unique conformational features enhance its binding affinity. The diazepinone ring's double bond plays a crucial role in stabilizing interactions with key amino acids within the active site .

Therapeutic Applications

1. Cancer Treatment:

The ability of this compound to inhibit CDA suggests potential applications in oncology. By modulating nucleotide metabolism, it may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment option for specific cancers. Research indicates that compounds like this compound could prevent drug resistance by maintaining effective levels of nucleotides necessary for DNA replication and repair .

2. Antiviral Therapies:

Given its mechanism of action, this compound may also be explored as a therapeutic agent against viral infections. By inhibiting CDA, it could alter the nucleotide pool available for viral replication, thereby limiting viral load and enhancing host antiviral responses .

Table 1: Comparative Inhibition Potency of this compound

| Compound | Inhibition Constant (Ki) | Mechanism |

|---|---|---|

| This compound | 25 nM | Non-hydration-dependent |

| Zebularine | 2.9 µM | Hydration-dependent |

| Tetrahydrouridine | Varies | Hydration-dependent |

化学反応の分析

Mechanism of CDA Inhibition

Diazepinone riboside binds CDA via non-hydration-dependent interactions , distinct from classical transition-state analogues:

Key Interactions

-

π-π stacking : The diazepinone C5–C6 double bond forms a canonical edge-on interaction with Phe137 (K<sub>i</sub> = 25 nM) .

-

Hydrogen bonding :

Table 2: Inhibition Constants (K<sub>i</sub>)

| Compound | K<sub>i</sub> (nM) | Conformation | Reference |

|---|---|---|---|

| This compound (4 ) | 25 | Flexible | |

| South-locked (6 ) | 110 | South | |

| North-locked (5 ) | 550 | North |

Enzymatic Assays

-

CDA activity was monitored via UV spectrophotometry (Δε = −3600 M<sup>−1</sup>cm<sup>−1</sup> at 282 nm). This compound showed competitive inhibition with a 10-fold higher affinity than carbocyclic analogues .

Stability Challenges

-

2′-Deoxy derivatives decomposed in D<sub>2</sub>O within hours, forming Schiff base intermediates .

-

Fluorinated analogues (e.g., 2′-fluoroarabino) exhibited improved stability, suggesting potential for APOBEC3 inhibition studies .

Molecular Dynamics Insights

Docking studies based on PDB ID: 1MQ0 revealed:

特性

CAS番号 |

75421-11-3 |

|---|---|

分子式 |

C10H16N2O5 |

分子量 |

244.24 g/mol |

IUPAC名 |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one |

InChI |

InChI=1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1 |

InChIキー |

HBBIVXDEBCKFIZ-FUZJYRNYSA-N |

SMILES |

C1C=CCN(C(=O)N1)C2C(C(C(O2)CO)O)O |

異性体SMILES |

C1C=CCN(C(=O)N1)[C@H]2[C@@H]([C@@H](C(O2)CO)O)O |

正規SMILES |

C1C=CCN(C(=O)N1)C2C(C(C(O2)CO)O)O |

同義語 |

diazepinone riboside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。